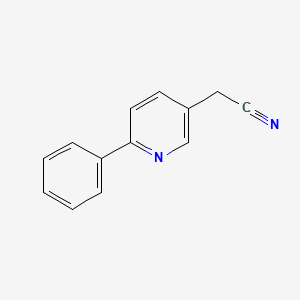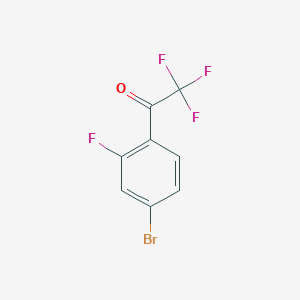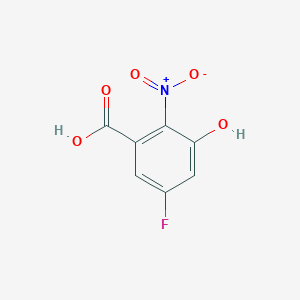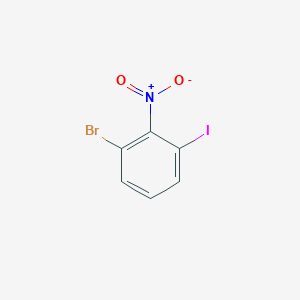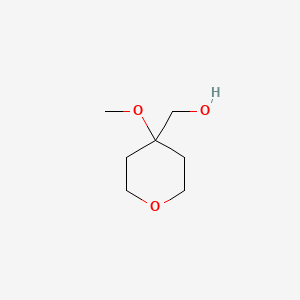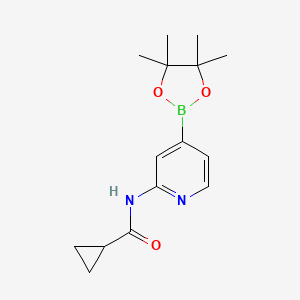
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide
説明
“N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C14H20BNO3 . It is also known as 4-Acetamidophenylboronic acid pinacol ester .
Molecular Structure Analysis
The molecular weight of this compound is 261.13 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Structural and Conformational Analysis
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have been extensively studied for their structural and conformational properties. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and their structures confirmed through various spectroscopic methods and X-ray diffraction. These studies include conformational analysis using density functional theory (DFT), showing consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Synthesis and Characterization
The synthesis and characterization of various compounds featuring the tetramethyl-1,3,2-dioxaborolan-2-yl group are key aspects of their scientific applications. Research includes the synthesis of these compounds through multi-step reactions, and their characterization using FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Theoretical calculations such as DFT are also utilized to understand their molecular structures (Liao et al., 2022).
Applications in Combinatorial Chemistry
Some derivatives of the tetramethyl-1,3,2-dioxaborolan-2-yl group serve as bifunctional building blocks in combinatorial chemistry. Their unique structural properties and reactivity profiles make them suitable for the synthesis of various compounds with potential medicinal applications (Sopková-de Oliveira Santos et al., 2003).
Scale-Up and Optimization
The scale-up and optimization of the synthesis of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are significant for practical applications. Studies focus on developing improved synthesis methods that are applicable to high-throughput chemistry and large-scale production, making these compounds more accessible for research and development in various fields (Bethel et al., 2012).
作用機序
Target of Action
It is mentioned that this compound is an intermediate in the synthesis of certain drugs , suggesting that its targets could be related to the final drug product.
Mode of Action
It is known that the compound contains borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . This suggests that the compound may interact with its targets through these chemical groups.
Biochemical Pathways
It is mentioned that the compound can be used in the suzuki-miyaura cross-coupling reaction due to its unique reactivity . This suggests that the compound may affect pathways related to this type of chemical reaction.
Result of Action
It is known that the compound is an intermediate in the synthesis of certain drugs , suggesting that its effects could be related to the final drug product.
Action Environment
It is known that the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release , suggesting that environmental factors could influence the compound’s action.
特性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-8-17-12(9-11)18-13(19)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBFTYUJPDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



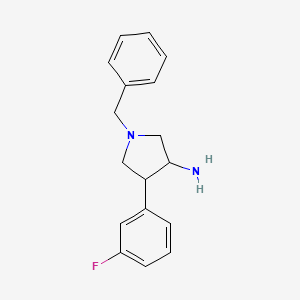
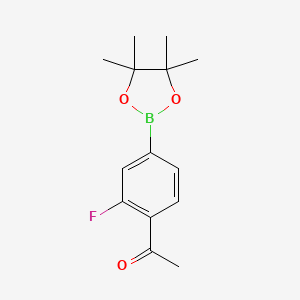

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)
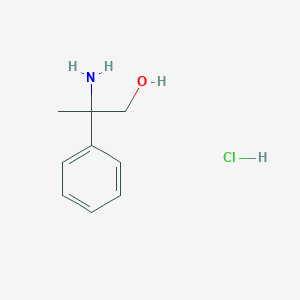
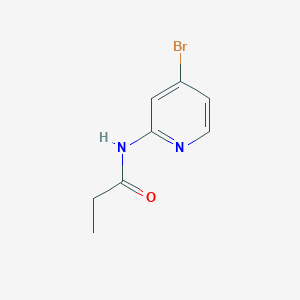
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)
